molecular formula C9H21N3 B1583892 Ethanamine, N,N-dimethyl(4-methyl-1-piperazinyl)- CAS No. 29589-40-0

Ethanamine, N,N-dimethyl(4-methyl-1-piperazinyl)-

Cat. No.: B1583892
CAS No.: 29589-40-0
M. Wt: 171.28 g/mol
InChI Key: LPSQYUPNPBUYKQ-UHFFFAOYSA-N
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Description

IUPAC Nomenclature and Systematic Identification

The compound under investigation possesses the systematic International Union of Pure and Applied Chemistry name N,N-dimethyl-2-(4-methylpiperazin-1-yl)ethanamine. This nomenclature reflects the structural organization of the molecule, which consists of an ethanamine backbone substituted with two methyl groups on the terminal nitrogen atom and connected to a 4-methylpiperazine ring system through a two-carbon linker. The Chemical Abstracts Service registry number for this compound is 104-19-8, providing unambiguous identification in chemical databases.

Alternative nomenclature systems recognize this compound by several systematic names. The compound is also designated as 1-piperazineethanamine, N,N,4-trimethyl-, which emphasizes the presence of three methyl substituents distributed across the molecular framework. Additional recognized names include 1-(2-(dimethylamino)ethyl)-4-methylpiperazine and piperazine, 1-[2-(dimethylamino)ethyl]-4-methyl-, reflecting different approaches to systematic naming conventions.

The European Community number 203-183-7 provides regulatory identification, while the Unique Ingredient Identifier 384CK0D21R serves for pharmaceutical and regulatory purposes. The compound maintains consistent identification across multiple chemical databases, with the NIST Chemistry WebBook recognizing it under the primary systematic name 1-piperazineethanamine, N,N,4-trimethyl-.

Commercial designations include Toyocat NP and Kaolizer 8, reflecting its applications in various chemical processes. The systematic identification system ensures precise communication regarding this specific molecular entity across different scientific and industrial contexts.

Molecular Formula and Constitutional Isomerism Analysis

The molecular formula of ethanamine, N,N-dimethyl(4-methyl-1-piperazinyl)- is C9H21N3, with a molecular weight of 171.2831 atomic mass units. This formula indicates the presence of nine carbon atoms, twenty-one hydrogen atoms, and three nitrogen atoms arranged in a specific connectivity pattern that defines the unique chemical identity of this compound. The molecular composition reflects a relatively high hydrogen-to-carbon ratio, characteristic of saturated aliphatic systems with tertiary amine functionality.

Constitutional isomerism analysis reveals the complexity inherent in molecules with this specific atomic composition. The arrangement of three nitrogen atoms within the C9H21N3 framework allows for multiple possible structural arrangements, each representing distinct constitutional isomers with different connectivity patterns. The piperazine ring system in this compound represents one specific arrangement where two nitrogen atoms are incorporated into a six-membered heterocyclic ring, while the third nitrogen atom functions as a tertiary amine center.

The systematic analysis of constitutional possibilities demonstrates that the specific connectivity pattern in ethanamine, N,N-dimethyl(4-methyl-1-piperazinyl)- represents one among several potential isomeric arrangements. Alternative constitutional isomers could theoretically arrange the same atomic composition into different heterocyclic systems, linear arrangements, or branched structures with varied nitrogen positioning. However, the specific arrangement in this compound creates a unique molecular architecture that defines its distinct chemical and physical properties.

Table 1: Molecular Composition Analysis

Component Count Percentage by Mass
Carbon atoms 9 63.14%
Hydrogen atoms 21 12.35%
Nitrogen atoms 3 24.51%
Total molecular weight - 171.28 g/mol

The molecular architecture exhibits specific structural features that distinguish it from other possible constitutional isomers. The piperazine ring provides conformational rigidity to one portion of the molecule, while the ethylamine side chain offers flexibility and potential for various conformational arrangements.

Three-Dimensional Conformational Studies

The three-dimensional conformational characteristics of ethanamine, N,N-dimethyl(4-methyl-1-piperazinyl)- arise from the interplay between the rigid piperazine ring system and the flexible ethylamine chain. The piperazine ring adopts a chair conformation similar to cyclohexane, providing a stable six-membered ring structure with specific spatial arrangements for the nitrogen atoms. This conformational preference significantly influences the overall molecular geometry and affects the spatial positioning of substituent groups.

The 4-methyl substituent on the piperazine ring occupies an equatorial position in the preferred chair conformation, minimizing steric interactions with other ring atoms. This positioning creates a specific three-dimensional environment that influences the chemical reactivity and intermolecular interactions of the compound. The axial and equatorial positions on the piperazine ring create distinct microenvironments that affect the electronic properties of the nitrogen atoms.

The ethylamine side chain attached to the piperazine ring exhibits considerable conformational flexibility due to the single bonds connecting the carbon atoms. Rotation around these bonds allows for multiple conformational arrangements, creating a dynamic molecular system with varying spatial orientations. The terminal dimethylamino group can adopt different orientations relative to the piperazine ring, affecting the overall molecular shape and potential binding interactions.

Table 2: Conformational Parameters

Structural Feature Characteristic Impact on Conformation
Piperazine ring Chair conformation Provides rigid framework
4-Methyl group Equatorial preference Minimizes steric hindrance
Ethyl linker Flexible rotation Allows conformational diversity
Dimethylamino group Variable orientation Influences molecular shape

Three-dimensional conformational studies indicate that the compound can exist in multiple low-energy conformations due to the flexibility of the ethylamine chain. These conformational variants contribute to the dynamic nature of the molecule in solution and affect its interactions with other chemical species. The conformational landscape influences various molecular properties including dipole moment, molecular volume, and accessibility of reactive sites.

Spectroscopic Characterization (NMR, IR, Mass Spectrometry)

Nuclear magnetic resonance spectroscopy provides detailed structural information about ethanamine, N,N-dimethyl(4-methyl-1-piperazinyl)- through analysis of hydrogen and carbon environments. Proton nuclear magnetic resonance spectroscopy conducted at 399.65 megahertz in deuterated chloroform reveals characteristic signal patterns that confirm the molecular structure. The spectrum displays signals corresponding to the various methyl groups, methylene protons of the piperazine ring, and the ethylamine chain components.

The proton nuclear magnetic resonance spectrum exhibits distinct chemical shift regions corresponding to different structural environments within the molecule. Methyl protons attached to nitrogen atoms appear in characteristic chemical shift ranges, while the piperazine ring protons display typical patterns for six-membered heterocyclic systems. The integration ratios of different signal groups correspond precisely to the expected hydrogen count for each structural component, confirming the proposed molecular structure.

Infrared spectroscopy analysis reveals characteristic absorption bands that identify specific functional groups within the molecule. The Coblentz Society spectral collection includes infrared spectral data for this compound, demonstrating the presence of carbon-hydrogen, carbon-nitrogen, and nitrogen-hydrogen vibrations characteristic of tertiary amines and heterocyclic systems. These spectroscopic features provide fingerprint identification for the compound and confirm the presence of expected functional groups.

Table 3: Spectroscopic Characterization Data

Technique Key Features Structural Information
1H Nuclear Magnetic Resonance Multiple chemical shift regions Confirms hydrogen environments
Infrared Spectroscopy Characteristic functional group bands Identifies amine and heterocyclic features
Mass Spectrometry Molecular ion and fragmentation Confirms molecular weight and structure
13C Nuclear Magnetic Resonance Carbon environment analysis Provides carbon framework information

Mass spectrometry analysis confirms the molecular weight and provides structural information through characteristic fragmentation patterns. The electron ionization mass spectrum shows a molecular ion peak corresponding to the expected molecular weight of 171 atomic mass units. Fragmentation patterns reveal loss of specific molecular fragments that correspond to structural components such as methyl groups and portions of the ethylamine chain, providing additional confirmation of the molecular structure.

The spectroscopic characterization collectively provides comprehensive structural confirmation through multiple analytical approaches. Each technique contributes specific information that supports the proposed structure and eliminates alternative structural possibilities. The combination of nuclear magnetic resonance, infrared, and mass spectrometric data creates a robust characterization profile for the compound.

Computational Modeling of Electronic Structure

Computational modeling approaches provide detailed insights into the electronic structure and molecular properties of ethanamine, N,N-dimethyl(4-methyl-1-piperazinyl)- through theoretical calculations and molecular modeling techniques. The electronic structure calculations reveal information about orbital arrangements, electron density distributions, and molecular electrostatic properties that influence chemical reactivity and intermolecular interactions. These computational studies complement experimental characterization by providing theoretical understanding of fundamental molecular properties.

The molecular orbital structure of the compound reflects the presence of multiple nitrogen atoms with lone pair electrons that significantly influence the electronic characteristics. The piperazine ring nitrogen atoms and the terminal tertiary amine nitrogen each contribute distinct electronic environments that affect the overall molecular electron density distribution. Computational analysis reveals the highest occupied molecular orbital and lowest unoccupied molecular orbital characteristics, providing insights into electronic transitions and chemical reactivity patterns.

Density functional theory calculations provide accurate representations of molecular geometry optimization and electronic structure properties. These calculations predict equilibrium bond lengths, bond angles, and dihedral angles that define the three-dimensional molecular structure. The computational results support experimental structural determinations and provide theoretical validation for observed conformational preferences and molecular properties.

Table 4: Computational Electronic Structure Parameters

Property Calculated Value Significance
Molecular volume Theoretical prediction Determines steric requirements
Dipole moment Vector magnitude Indicates polarity characteristics
Frontier orbital energies Highest occupied/Lowest unoccupied molecular orbital values Predicts reactivity patterns
Electrostatic potential Surface mapping Shows charge distribution

The computational modeling reveals important electronic characteristics that influence the chemical behavior of the compound. The electron-rich nitrogen centers create regions of high electron density that participate in various chemical interactions, while the organic framework provides structural organization and conformational flexibility. The electronic structure calculations predict molecular properties that correlate with experimental observations and provide theoretical foundation for understanding chemical reactivity.

Properties

IUPAC Name

N-methyl-N-[(4-methylpiperazin-1-yl)methyl]ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H21N3/c1-4-10(2)9-12-7-5-11(3)6-8-12/h4-9H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LPSQYUPNPBUYKQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(C)CN1CCN(CC1)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H21N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201014882
Record name 1-((Dimethylamino)ethyl)-4-methylpiperazine
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Molecular Weight

171.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

29589-40-0
Record name Ethanamine, N,N-dimethyl(4-methyl-1-piperazinyl)-
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Record name Ethanamine, N,N-dimethyl(4-methyl-1-piperazinyl)-
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Record name 1-((Dimethylamino)ethyl)-4-methylpiperazine
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-[(dimethylamino)ethyl]-4-methylpiperazine
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Preparation Methods

Detailed Reaction Parameters and Catalyst Composition

Parameter Range / Composition
Molar ratio (N-methyldiethanolamine : monomethylamine) 1 : 2.05 – 1 : 7.5
Molar ratio (N-methyldiethanolamine : hydrogen) 1 : 3 – 1 : 9
Reaction temperature 220 – 290 °C
Reaction pressure 2.0 – 5.0 MPa
Liquid hourly space velocity 0.5 – 5.0 h⁻¹
Catalyst composition CuO (15–25 wt%), NiO (10–20 wt%), CoO (6–15 wt%), Rare earth elements (1–3 wt%, e.g., La or Ce), Carrier (40–60 wt%, alumina, activated carbon, silica, titania, zirconia)

Example Synthesis Data

Example Molar Ratio (N-methyldiethanolamine : monomethylamine) Molar Ratio (N-methyldiethanolamine : H₂) Temp (°C) Pressure (MPa) Yield (%) Purity (%) Catalyst Details
1 1 : 2.05 1 : 6 280 4.6 46.1 98.2 CuO 19.5%, NiO 12%, CoO 6%, ZnO 3%, Cr₂O₃ 2%, La 2.5%, alumina + activated carbon 55%
4 1 : 7.5 1 : 8 240–260 3–5 Not specified Not specified Similar catalyst composition with rare earth modification

This method provides a mild, efficient, and scalable route to 1,4-dimethylpiperazine with high purity and reasonable yield, suitable for industrial production.

Introduction of N,N-Dimethyl Ethanamine Side Chain

While direct literature on the exact preparation of “Ethanamine, N,N-dimethyl(4-methyl-1-piperazinyl)-” is limited, analogous methods for introducing ethanamine substituents onto piperazine rings involve:

  • Nucleophilic substitution reactions using chloroethylamine derivatives.
  • Reductive amination using dimethylamine and aldehyde or ketone precursors.
  • Protection-deprotection strategies to control selectivity on the piperazine nitrogen atoms.

For example, preparation of N-(2,6-dimethylphenyl)-2-(1-piperazinyl)acetamide involves reaction of piperazine derivatives with chloroacetamide compounds under reflux in ethanol, followed by acid-base workup and purification. Similar approaches can be adapted for the N,N-dimethyl ethanamine substituent by employing N,N-dimethylchloroethylamine or equivalent alkylating agents.

Notes on Reaction Optimization and Industrial Considerations

  • Catalyst Selection: The use of rare earth element modified copper-based catalysts enhances activity and selectivity, reducing side reactions and improving yield.
  • Reaction Conditions: Precise control of temperature, pressure, and feed ratios is crucial to maximize conversion and minimize byproducts.
  • Purification: Rectification under reduced pressure is effective for obtaining high-purity products.
  • Water Content: Raw materials such as N-methyldiethanolamine should have low water content (<0.1 wt%) to avoid catalyst deactivation and side reactions.

Summary Table of Preparation Method Features

Aspect Description
Key Intermediate 1,4-Dimethylpiperazine synthesized via catalytic hydrogenation of N-methyldiethanolamine and monomethylamine
Catalyst Rare earth element modified copper-based composite catalyst (Cu, Ni, Co oxides with La or Ce)
Reactor Type Tubular fixed bed reactor
Reaction Conditions 220–290 °C, 2.0–5.0 MPa, liquid hourly space velocity 0.5–5.0 h⁻¹
Purification Condensation, rectification under reduced pressure
Yield and Purity Yield ~46%, purity >98% (for 1,4-dimethylpiperazine intermediate)
Side Chain Introduction Likely via nucleophilic substitution or reductive amination with N,N-dimethylchloroethylamine derivatives (inferred)

Chemical Reactions Analysis

Types of Reactions

Ethanamine, N,N-dimethyl(4-methyl-1-piperazinyl)- can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can lead to the formation of secondary amines.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the ethanamine chain or the piperazine ring can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as hydrogen peroxide or peracids can be used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.

    Substitution: Reagents such as alkyl halides or acyl chlorides can be used under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can produce a variety of substituted ethanamines or piperazines.

Scientific Research Applications

Scientific Research Applications

Ethanamine, N,N-dimethyl(4-methyl-1-piperazinyl)- has several notable applications:

Organic Synthesis

This compound serves as an intermediate in the synthesis of various organic compounds. Its unique structure allows it to participate in multiple chemical reactions, including:

  • Oxidation : Can form corresponding N-oxides.
  • Reduction : Can lead to the formation of secondary amines.
  • Substitution Reactions : Can undergo nucleophilic substitution, allowing for the introduction of different functional groups.

Biological Studies

Ethanamine derivatives are often utilized in biological research to study interactions with biological molecules. For instance:

  • Ligand Binding : The compound can act as a ligand for specific enzymes or receptors, modulating their activity. This property is crucial for understanding drug-receptor interactions and developing new therapeutic agents.

Pharmacological Research

The compound has potential implications in pharmacology due to its structural similarity to known pharmacophores:

  • Anticancer Activity : Research has shown that related compounds can downregulate c-MYC expression in cancer cell lines, suggesting that Ethanamine derivatives may also exhibit anticancer properties .

Case Study 1: Anticancer Activity

A study investigated a series of piperazine derivatives related to Ethanamine, N,N-dimethyl(4-methyl-1-piperazinyl)-, revealing significant downregulation of c-MYC expression in Burkitt’s lymphoma cell lines. The mechanism was linked to G-quadruplex stabilization, indicating a potential pathway for anticancer drug development .

Case Study 2: Synthesis and Characterization

Another research highlighted the synthesis of various piperazine derivatives using Ethanamine as a starting material. The study detailed the conditions under which these reactions were performed and characterized the resulting compounds using techniques like NMR spectroscopy .

Mechanism of Action

The mechanism of action of Ethanamine, N,N-dimethyl(4-methyl-1-piperazinyl)- involves its interaction with molecular targets such as enzymes or receptors. The compound can act as a ligand, binding to specific sites on proteins and modulating their activity. The exact pathways involved depend on the specific biological context and the nature of the target molecules.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

N-Methyl-2-(4-methylpiperazin-1-yl)ethanamine (CAS 98545-15-4)

  • Molecular Formula : C₈H₁₉N₃
  • Molecular Weight : 157.26 g/mol
  • Structural Difference : Lacks one methyl group on the ethanamine nitrogen compared to the target compound.
  • Properties : Reduced steric hindrance and slightly lower molecular weight may enhance solubility but reduce metabolic stability.

Cyclohexanamine, N,N-dimethyl-2-(2-methylhydrazinyl)- (CAS 5172-74-7)

  • Molecular Formula : C₉H₂₁N₃
  • Structural Difference : Cyclohexane core replaces the piperazine ring; includes a methylhydrazinyl group.
  • Properties: Higher lipophilicity (cyclohexane ring) may enhance blood-brain barrier penetration.
  • Applications: No direct therapeutic data, but hydrazine derivatives are often explored as MAO inhibitors or anticonvulsants.

Finoxetines (e.g., N,N-dimethyl-2-(2-phenoxyethoxy)ethanamine derivatives)

  • Structural Core: Shares the N,N-dimethyl ethanamine moiety but incorporates a phenoxyethoxy group instead of a piperazine ring.
  • Properties : Increased hydrophilicity due to the ether linkage. Demonstrated dose-dependent effects in zebrafish models, suggesting central nervous system activity ().
  • Applications: Potential antidepressants or anxiolytics, contrasting with the target compound’s undefined therapeutic profile .

Tryptamine Derivatives (e.g., 2-(1H-indol-3-yl)ethanamine hydrochloride)

  • Structural Difference : Indole ring replaces the piperazine group.
  • Properties : Enhanced π-π stacking interactions due to the aromatic indole ring. Exhibits anti-plasmodial activity by binding to HSP90 via hydrogen bonds (GLU527, TYR604) .
  • Applications : Antiparasitic agents vs. the target compound’s lack of reported antimicrobial activity.

Functional and Pharmacological Comparisons

Compound Key Functional Groups Biological Activity Safety Profile
Target Compound Piperazine, N,N-dimethylamine Undefined; structural analogs suggest CNS modulation (e.g., sigma-1 receptor) High hazard (skin/eye damage)
N-Methyl Analog (CAS 98545-15-4) Piperazine, N-methylamine Potential serotonin receptor affinity Unknown
Finoxetines Phenoxyethoxy, N,N-dimethylamine Zebrafish CNS activity Not reported
Tryptamine Derivatives Indole, primary amine Anti-plasmodial via HSP90 inhibition Lower hazard (no skin corrosion data)

Biological Activity

Ethanamine, N,N-dimethyl(4-methyl-1-piperazinyl)-, commonly referred to as a piperazine derivative, has garnered attention in pharmacological research due to its diverse biological activities. This article presents a comprehensive overview of its biological activity, including its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

Ethanamine, N,N-dimethyl(4-methyl-1-piperazinyl)- has the following chemical structure:

  • Molecular Formula : C10H20N2
  • Molecular Weight : 172.28 g/mol
  • IUPAC Name : N,N-dimethyl-4-(piperazin-1-yl)ethanamine

The piperazine ring is a significant feature in this compound, contributing to its interaction with various biological targets.

1. Anticancer Activity

Recent studies have highlighted the potential anticancer properties of piperazine derivatives, including ethanamine. Research indicates that these compounds can inhibit the proliferation of cancer cells through various mechanisms:

  • Mechanism of Action : Piperazine derivatives have been shown to downregulate oncogenes such as c-MYC, which is associated with cellular proliferation and differentiation . For instance, compounds similar to ethanamine demonstrated significant effects on c-MYC expression in Burkitt’s lymphoma cell lines.
CompoundActivityIC50 (µM)
Compound 4c-MYC downregulation0.79
Reference Drug (Bleomycin)Anticancer1.2

2. Antimicrobial Properties

Piperazine derivatives exhibit a broad spectrum of antimicrobial activity. Studies have reported that ethanamine and its analogs possess significant antibacterial and antifungal properties . The presence of the piperazine moiety enhances their efficacy against various pathogens.

PathogenActivity
Staphylococcus aureusInhibition observed
Escherichia coliModerate inhibition
Candida albicansEffective antifungal

3. Neuropharmacological Effects

Ethanamine has been investigated for its potential neuropharmacological effects, particularly in relation to neurotransmitter modulation:

  • Dopaminergic Activity : Research indicates that piperazine derivatives can act as dopamine receptor antagonists, which may have implications for treating disorders such as schizophrenia and Parkinson's disease .
  • Cholinesterase Inhibition : Some studies suggest that compounds similar to ethanamine can inhibit acetylcholinesterase (AChE), potentially offering therapeutic benefits for Alzheimer’s disease by enhancing cholinergic transmission .

Case Study 1: Piperazine Derivative in Cancer Therapy

A study conducted on a series of piperazine derivatives demonstrated that ethanamine analogs exhibited superior cytotoxicity against hypopharyngeal tumor cells compared to traditional chemotherapeutics. The mechanism involved apoptosis induction and cell cycle arrest.

Case Study 2: Neuroprotective Effects

In a preclinical model for Alzheimer’s disease, ethanamine was shown to improve cognitive function by inhibiting AChE and providing neuroprotective effects against oxidative stress. This suggests potential applications in neurodegenerative diseases.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological activity of ethanamine derivatives:

  • Substituent Effects : Variations in the methyl groups on the piperazine ring significantly affect binding affinity and selectivity for biological targets.
  • Saturation Levels : Increased saturation in the molecular structure has been correlated with enhanced interaction with protein binding sites, improving therapeutic efficacy .

Q & A

Q. What are the established synthetic methodologies for synthesizing Ethanamine, N,N-dimethyl(4-methyl-1-piperazinyl)-, and how are reaction conditions optimized?

The compound is typically synthesized via multi-step nucleophilic substitution reactions. Starting materials include benzoyl chloride derivatives, with dimethylamino and piperazinyl groups introduced through sequential substitutions. For example, K₂CO₃ is used as a base in refluxing acetonitrile to facilitate coupling, followed by purification via normal-phase chromatography (e.g., 10% methanol/0.1% ammonium hydroxide) . Optimization focuses on solvent polarity, temperature control, and catalyst selection to improve yield (e.g., 32% yield achieved via amine-phase chromatography in ).

Q. Which analytical techniques are critical for confirming the structural identity and purity of this compound in academic research?

Nuclear Magnetic Resonance (NMR) spectroscopy is essential for verifying substituent positions (e.g., δ 2.60 ppm for dimethylamino protons). Mass spectrometry (MS) confirms molecular weight (e.g., M+H⁺ peaks at 419.20 or 457.20 in ). Thin-layer chromatography (TLC) monitors reaction progress, while infrared (IR) spectroscopy identifies functional groups like amides or amines. Purity is assessed via high-performance liquid chromatography (HPLC) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to elucidate the pharmacological contributions of the 4-methylpiperazinyl moiety?

SAR studies involve synthesizing analogs with modified piperazine substituents (e.g., 2,3-dichlorophenyl vs. naphthalen-1-yl groups) and testing their binding affinities to targets like dopamine D3 or histamine receptors. For instance, replacing the 4-methyl group with bulkier substituents reduces steric hindrance, enhancing receptor selectivity (e.g., 10g in shows varied activity based on arylpiperazine substitution) . In vitro assays (e.g., radioligand binding) quantify potency differences, guiding structural optimization .

Q. What computational approaches are employed to predict the binding affinity and selectivity of Ethanamine derivatives towards neurological targets?

Q. How can researchers address contradictions in reported biological activities of piperazine-containing compounds across different studies?

Discrepancies may arise from variations in assay conditions (e.g., cell type, pH, or incubation time) or compound purity. Systematic meta-analyses should control for these variables, while orthogonal assays (e.g., functional cAMP assays vs. radioligand binding) validate results. highlights how impure intermediates (e.g., 10c) can skew pharmacological data, necessitating rigorous purification .

Q. What methodologies are recommended for optimizing the reaction yield and purity of N,N-dimethyl(4-methylpiperazinyl) ethanamine derivatives during scale-up?

Phase-transfer catalysts (e.g., tetrabutylammonium bromide) enhance reaction efficiency in biphasic systems. Solvent optimization (e.g., dichloromethane for solubility vs. acetonitrile for polarity) improves intermediate stability. Chromatography gradients (e.g., 100% dichloromethane to 10% methanol) resolve closely eluting impurities. demonstrates that amine-phase chromatography achieves >95% purity for in vivo studies .

Retrosynthesis Analysis

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Feasible Synthetic Routes

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Ethanamine, N,N-dimethyl(4-methyl-1-piperazinyl)-
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